molecular formula C12H12N6O4S B11098156 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11098156
M. Wt: 336.33 g/mol
InChI Key: FNWUDNJDUQONCU-UHFFFAOYSA-N
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Description

2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a triazole ring, a nitro group, and a cyclopentathiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common approach includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with a cyclopentathiophene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and triazole ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its combination of a triazole ring, nitro group, and cyclopentathiophene moiety. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from materials science to medicinal chemistry.

Properties

Molecular Formula

C12H12N6O4S

Molecular Weight

336.33 g/mol

IUPAC Name

2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C12H12N6O4S/c13-10(20)9-6-2-1-3-7(6)23-11(9)15-8(19)4-17-5-14-12(16-17)18(21)22/h5H,1-4H2,(H2,13,20)(H,15,19)

InChI Key

FNWUDNJDUQONCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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